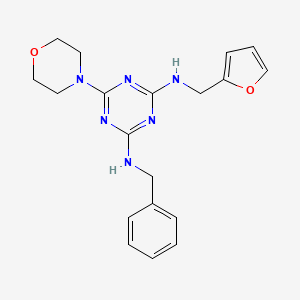
N-benzyl-N'-(2-furylmethyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
N-benzyl-N'-(2-furylmethyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-benzyl-N'-(2-furylmethyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine is not fully understood. However, studies have suggested that the compound may exert its antiproliferative effects by inhibiting the activity of certain enzymes involved in DNA replication and cell division. Additionally, this compound has been shown to modulate the activity of certain signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may induce cell cycle arrest and apoptosis in cancer cells, while also promoting neuroprotection in models of neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N'-(2-furylmethyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, the compound has been extensively studied for its potential applications in various fields, providing a wealth of information for researchers. However, the compound also has some limitations for lab experiments. The mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N'-(2-furylmethyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine. One potential direction is to further investigate the mechanism of action of the compound, which may provide insights into its potential applications in various fields. Additionally, future research could focus on optimizing the synthesis and purification methods for this compound, which may improve its availability and reduce its toxicity. Furthermore, future research could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-(2-furylmethyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Furthermore, the compound has been investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
4-N-benzyl-2-N-(furan-2-ylmethyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-2-5-15(6-3-1)13-20-17-22-18(21-14-16-7-4-10-27-16)24-19(23-17)25-8-11-26-12-9-25/h1-7,10H,8-9,11-14H2,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWCAHQTBFMUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCC3=CC=CO3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B3571878.png)
![1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3571889.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571898.png)
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3571903.png)
![N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571905.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)acrylamide](/img/structure/B3571914.png)
![2-(2-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3571921.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3571922.png)
![2-(4-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3571925.png)
![4-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3571941.png)

![2-(4-bromo-2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3571950.png)
![3-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-4-methoxyphenyl)acrylic acid](/img/structure/B3571964.png)
![5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3571980.png)
